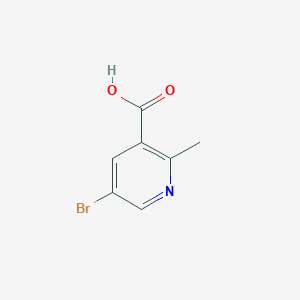

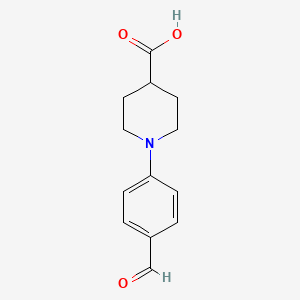

4-溴-2-甲氧基苯甲酰胺

描述

4-Bromo-2-methoxybenzamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss 4-Bromo-2-methoxybenzamide, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of 4-Bromo-2-methoxybenzamide.

Synthesis Analysis

The synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, involves multiple steps starting from 4-bromo-2-fluorotoluene. This process includes bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in a final product with high purity . This suggests that the synthesis of 4-Bromo-2-methoxybenzamide could also involve a multi-step process, potentially starting from similar brominated aromatic precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-methoxybenzamide has been analyzed using X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide shows that it crystallizes in two polymorphs, both belonging to the monoclinic system, with specific space groups and cell parameters . This indicates that 4-Bromo-2-methoxybenzamide may also exhibit polymorphism with different crystalline forms.

Chemical Reactions Analysis

The chemical behavior of 4-Bromo-2-methoxybenzamide can be inferred from studies on similar compounds. For example, the synthesis of 4-Methoxybenzamidinium bromide involves the reaction of 4-methoxybenzamidine with hydrobromic acid, leading to a salt that forms a three-dimensional hydrogen-bonded supramolecular network . This suggests that 4-Bromo-2-methoxybenzamide could also participate in hydrogen bonding and form stable supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-methoxybenzamide can be deduced from related compounds. For instance, the study of synthon modularity in cocrystals of 4-Bromobenzamide with dicarboxylic acids reveals the presence of type I and type II halogen···halogen interactions . This implies that 4-Bromo-2-methoxybenzamide may also engage in halogen bonding, which could influence its physical properties and reactivity.

科学研究应用

放射合成和成像

已经探索了4-溴-2-甲氧基苯甲酰胺衍生物在医学成像的放射标记化合物中的应用。一项研究专注于这类化合物的放射碘化,以便潜在地用于伽马发射断层扫描。这项研究突出了一种具有高亲和力和选择性的化合物,对5HT2受体显示出潜力,有望在脑成像应用中发挥作用 (Mertens et al., 1994)。

药物应用

在药物研究中,已经研究了4-溴-2-甲氧基苯甲酰胺的衍生物,用于各种治疗应用。例如,一种化合物通过在动物模型中激活PPARα/γ双重作用表现出抗糖尿病效果,暗示了在管理2型糖尿病和相关代谢紊乱中的潜在用途 (Jung et al., 2017)。

抗病毒研究

与4-溴-2-甲氧基苯甲酰胺结构相关的化合物显示出对病毒的活性。一项研究合成了N-苯基苯甲酰胺衍生物,并鉴定出具有显著抗肠道病毒71活性的化合物,表明了抗病毒药物的潜在开发途径 (Ji et al., 2013)。

抗菌活性

对4-溴-2-甲氧基苯甲酰胺衍生物的研究还延伸到抗菌应用。已经合成了新颖的衍生物,并测试了它们抑制细菌细胞分裂的能力,显示出对各种革兰氏阳性和革兰氏阴性细菌的有效性 (Wang et al., 2015)。

化学合成和表征

在化学领域,研究集中在合成和表征各种衍生物上。例如,合成了甲基4-溴-2-甲氧基苯甲酸酯,展示了其化学多样性和进一步衍生物探索的潜力 (Chen, 2008)。

安全和危害

属性

IUPAC Name |

4-bromo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYKCTGCJDBWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594034 | |

| Record name | 4-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

812667-44-0 | |

| Record name | 4-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)